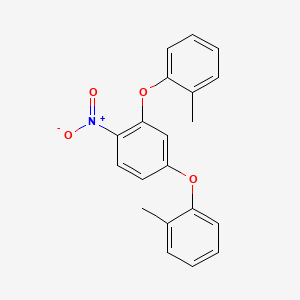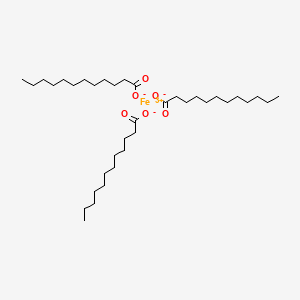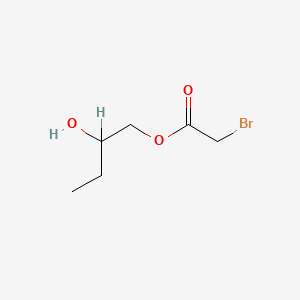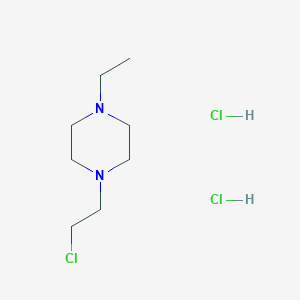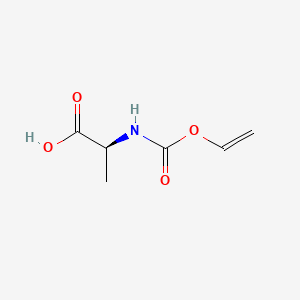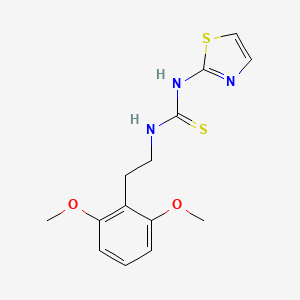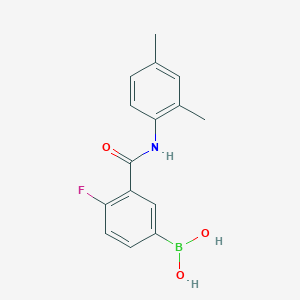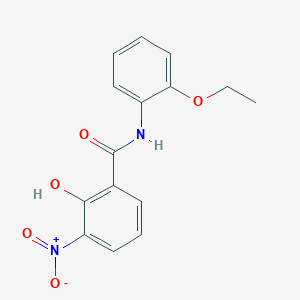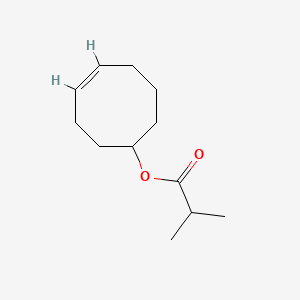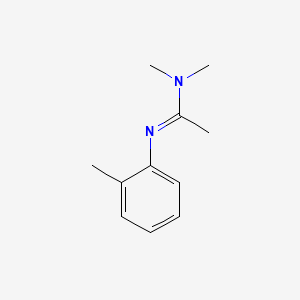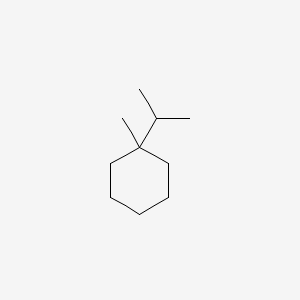
Cyclohexane, methyl(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, methyl(1-methylethyl)-, also known as isopropylcyclohexane, is a hydrocarbon with the molecular formula C9H18. It is a derivative of cyclohexane where one hydrogen atom is replaced by a methyl(1-methylethyl) group. This compound is a colorless liquid with a characteristic odor and is used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexane, methyl(1-methylethyl)- can be synthesized through the alkylation of cyclohexane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, cyclohexane, methyl(1-methylethyl)- is produced through catalytic hydrogenation of isopropylbenzene (cumene). This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Types of Reactions:
Oxidation: Cyclohexane, methyl(1-methylethyl)- can undergo oxidation reactions to form various oxygenated products such as alcohols, ketones, and carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: It can undergo substitution reactions where the methyl(1-methylethyl) group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Isopropylcyclohexanol, isopropylcyclohexanone, and isopropylcyclohexanoic acid.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cyclohexane, methyl(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes and their interactions with various compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of polymers, resins, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of cyclohexane, methyl(1-methylethyl)- involves its interaction with various molecular targets and pathways. As a hydrophobic compound, it can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery systems. Additionally, its reactivity with different functional groups allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis .
Comparación Con Compuestos Similares
Cyclohexane, methyl(1-methylethyl)- can be compared with other similar compounds such as:
Cyclohexane, ethyl-: Similar in structure but with an ethyl group instead of a methyl(1-methylethyl) group.
Cyclohexane, propyl-: Contains a propyl group instead of a methyl(1-methylethyl) group.
Cyclohexane, butyl-: Contains a butyl group instead of a methyl(1-methylethyl) group.
Uniqueness: The presence of the methyl(1-methylethyl) group in cyclohexane, methyl(1-methylethyl)- imparts unique chemical and physical properties, such as its specific reactivity and solubility characteristics, which distinguish it from other cyclohexane derivatives .
Propiedades
IUPAC Name |
1-methyl-1-propan-2-ylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-9(2)10(3)7-5-4-6-8-10/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBAJRHMYWMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880778 |
Source


|
| Record name | cyclohexane, 1-isopropyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52993-54-1, 16580-26-0 |
Source


|
| Record name | Cyclohexane, methyl(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052993541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cyclohexane, 1-isopropyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
